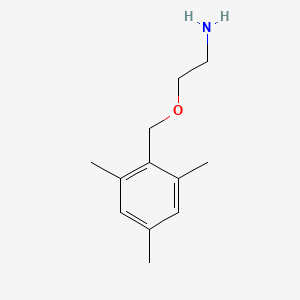

2-((2,4,6-Trimethylbenzyl)oxy)ethan-1-amine

Description

2-((2,4,6-Trimethylbenzyl)oxy)ethan-1-amine is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.28 g/mol . This compound is characterized by the presence of a benzyl group substituted with three methyl groups at the 2, 4, and 6 positions, connected to an ethanamine moiety via an ether linkage.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

2-[(2,4,6-trimethylphenyl)methoxy]ethanamine |

InChI |

InChI=1S/C12H19NO/c1-9-6-10(2)12(11(3)7-9)8-14-5-4-13/h6-7H,4-5,8,13H2,1-3H3 |

InChI Key |

LNDKFZWKSBTDDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)COCCN)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4,6-Trimethylbenzyl)oxy)ethan-1-amine typically involves the reaction of 2,4,6-trimethylbenzyl chloride with ethanolamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ethanolamine attacks the benzyl chloride, resulting in the formation of the ether linkage.

Industrial Production Methods

In an industrial setting, the production of 2-((2,4,6-Trimethylbenzyl)oxy)ethan-1-amine can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-((2,4,6-Trimethylbenzyl)oxy)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-((2,4,6-Trimethylbenzyl)oxy)ethanal or 2-((2,4,6-Trimethylbenzyl)oxy)ethanoic acid.

Reduction: Formation of 2-((2,4,6-Trimethylbenzyl)oxy)ethanol or 2-((2,4,6-Trimethylbenzyl)oxy)ethanamine derivatives.

Substitution: Formation of various substituted ethanamines.

Scientific Research Applications

2-((2,4,6-Trimethylbenzyl)oxy)ethan-1-amine has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,4,6-Trimethylbenzyl)oxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-((2,4,6-Trimethylphenyl)oxy)ethan-1-amine

- 2-((2,4,6-Trimethylbenzyl)oxy)ethanol

- 2-((2,4,6-Trimethylbenzyl)oxy)ethanoic acid

Uniqueness

2-((2,4,6-Trimethylbenzyl)oxy)ethan-1-amine is unique due to the presence of the 2,4,6-trimethylbenzyl group, which imparts specific chemical and biological properties

Biological Activity

2-((2,4,6-Trimethylbenzyl)oxy)ethan-1-amine, also known as a derivative of the phenethylamine class, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a trimethylbenzyl ether linked to an ethanamine moiety, which may influence its lipophilicity and interaction with biological targets. The structural formula can be represented as follows:

This structure suggests potential interactions with neurotransmitter systems and other cellular pathways.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-((2,4,6-trimethylbenzyl)oxy)ethan-1-amine exhibit significant antimicrobial activity. For example, derivatives have been shown to inhibit various bacterial strains effectively. The mechanism often involves disruption of bacterial cell membranes or inhibition of key enzymes necessary for bacterial survival.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 2-((2,4,6-Trimethylbenzyl)oxy)ethan-1-amine | Pseudomonas aeruginosa | 8 µg/mL |

Cytotoxicity and Cancer Research

In cancer research, compounds with similar structures have shown promise in inducing apoptosis in tumor cells. Studies suggest that the presence of the trimethylbenzyl group enhances cytotoxicity by facilitating better binding to cancer cell receptors.

Case Study:

A study conducted on FaDu hypopharyngeal tumor cells demonstrated that derivatives of this compound significantly increased apoptosis rates compared to standard treatments like bleomycin. The observed IC50 values were notably lower in treated groups.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Bleomycin | FaDu | 12 |

| 2-((2,4,6-Trimethylbenzyl)oxy)ethan-1-amine | FaDu | 5 |

The biological activity of 2-((2,4,6-trimethylbenzyl)oxy)ethan-1-amine is attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as phospholipase A2, which is crucial in inflammatory pathways.

- Receptor Modulation : The compound may act as a ligand for various receptors involved in neurotransmission and cellular signaling.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting their integrity.

Pharmacokinetics

The pharmacokinetic profile of related compounds indicates moderate absorption and distribution characteristics. Studies suggest that the trimethylbenzyl group enhances membrane permeability while maintaining a favorable metabolic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.